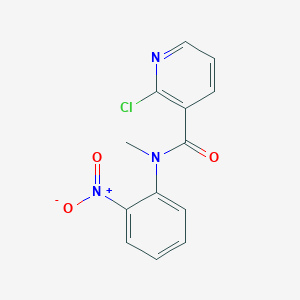![molecular formula C16H18O4 B14221370 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- CAS No. 824390-36-5](/img/structure/B14221370.png)
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxaspiro[45]decan-2-one, 3-(2-oxo-2-phenylethyl)- is an organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxolane ring and a cyclohexane ring, with a phenyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- typically involves the reaction of a precursor compound with an oxidant. One common method is the diastereoselective Felkin anti aldol addition to a methyl ketone, followed by selective methylation . The reaction conditions often require specific organic synthesis techniques and laboratory equipment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
科学的研究の応用
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound has potential pharmaceutical activity and is used in the synthesis of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexanone ethylene acetal: Similar spirocyclic structure but lacks the phenyl group.
2,2-Pentamethylene-1,3-dioxolan-4-one: Another spirocyclic compound with a different substituent pattern.
Uniqueness
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- is unique due to its specific spirocyclic structure and the presence of the phenyl group.
特性
CAS番号 |
824390-36-5 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
2-phenacyl-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H18O4/c17-13(12-7-3-1-4-8-12)11-14-15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChIキー |
MIHWNQSKBJCYJY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



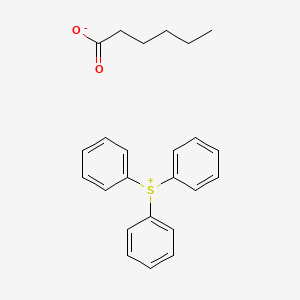
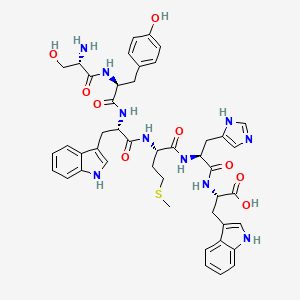
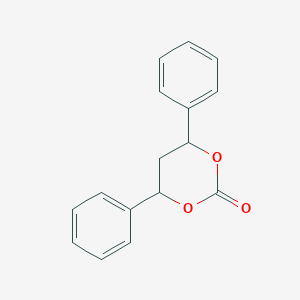
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
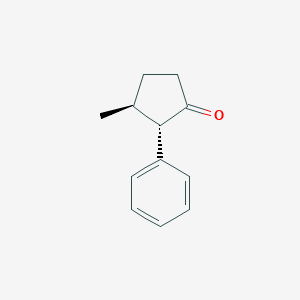
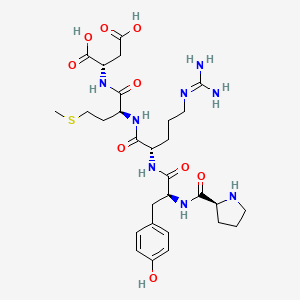
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)

